6-Propyl-indoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
6-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-2-3-9-4-5-10-6-7-12-11(10)8-9/h4-5,8,12H,2-3,6-7H2,1H3 |
InChI Key |
SBKYRDQFRPWDMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(CCN2)C=C1 |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 6 Propyl Indoline
Electrophilic and Nucleophilic Reactivity of the Indoline (B122111) Core.
The indoline core exhibits a blend of reactivity derived from its saturated nitrogen-containing ring and its aromatic benzene (B151609) moiety. Unlike indole (B1671886), which is a π-excessive (electron-rich) heterocycle primarily undergoing electrophilic substitution at C-3, indoline's saturated pyrrolidine (B122466) ring alters its basicity and the nature of its carbon centers. bhu.ac.inwikipedia.orgmatanginicollege.ac.inresearchgate.net
Electrophilic Reactivity: While indoles are highly reactive towards electrophiles, typically at the C-3 position, the reactivity profile shifts in indoline due to the saturation of the pyrrole (B145914) ring. wikipedia.orgquimicaorganica.orgnih.gov The nitrogen atom in indoline is more basic compared to indole's nitrogen, which is part of an aromatic system. wikipedia.org Electrophilic attack on the benzene ring of 6-Propyl-indoline would be influenced by the electron-donating nature of the 6-propyl group. Alkyl groups are known to activate the ortho (C-5, C-7) and para (C-4) positions to electrophilic attack on the aromatic ring. nih.govlogos-verlag.de Therefore, substitution on the benzene ring of this compound would likely favor these positions when conditions promote aromatic electrophilic substitution.
Nucleophilic Reactivity: Indoles can act as nucleophiles, particularly at N-1 and C-3. acs.org Indolines, especially when formed from activated indoles, can also participate in nucleophilic-type reactions. For instance, 3-acylindoles can undergo nucleophilic reactions with Grignard reagents to yield substituted indolines. acs.org The presence of electron-withdrawing groups on the indole nitrogen or at other positions can activate the indole ring towards nucleophilic reactions, leading to highly functionalized indoline derivatives. acs.org The saturated nature of the pyrrolidine ring in indoline may also present opportunities for nucleophilic attack at its carbon centers, particularly if activated or part of a ring-opening pathway.
Functionalization at Nitrogen (N-1) of Indoline.
The nitrogen atom (N-1) of the indoline core is a significant site for functionalization. The N-H bond in indoline is more acidic than typical amines but less so than in indole. wikipedia.orglogos-verlag.de However, like indole, it can be deprotonated by strong bases to generate N-metallated derivatives, which serve as potent nucleophiles. bhu.ac.inlogos-verlag.de These N-metallated species can then react with various electrophiles, facilitating N-alkylation, N-acylation, or the introduction of other substituents. bhu.ac.inlogos-verlag.de For example, N-benzyl-protected indoles have been shown to react smoothly in nucleophilic additions. acs.org The ease of deprotonation and subsequent reaction at N-1 allows for the synthesis of diverse N-substituted this compound derivatives, which can significantly alter the compound's properties and subsequent reactivity.
Reactivity at Carbon Centers (C-2, C-3, C-6) of Indoline.
The reactivity of the carbon centers in this compound is complex, arising from the interplay between the saturated pyrrolidine ring and the substituted benzene ring.
C-2 and C-3: In contrast to indole, where C-3 is the primary site for electrophilic substitution due to its high electron density, the C2-C3 bond in indoline is a single bond. wikipedia.orgquimicaorganica.orgnih.govquora.com The saturation of this bond fundamentally changes its reactivity. Dearomatization strategies applied to indoles often lead to indoline scaffolds, introducing new stereocenters at C-2 or C-3. chemrxiv.orgnih.govresearchgate.netacs.orgresearchgate.netd-nb.info For example, palladium-catalyzed asymmetric spiroannulation of 2,3-disubstituted indoles can efficiently construct indoline structures with a C2-quaternary stereocenter. chemrxiv.orgnih.govresearchgate.net Silyl (B83357) radical-triggered cascade reactions have also been developed to synthesize silicon-incorporated indolines via radical addition, hydrogen atom transfer, and cyclization, forming an indoline framework. rsc.org These reactions highlight the potential for forming new bonds and stereocenters at C-2 and C-3 in indoline systems.
C-6: The C-6 position in this compound bears a propyl group. This alkyl substituent is electron-donating via inductive effects, which influences the electron density of the fused benzene ring. This increased electron density at specific positions on the benzene ring makes them more susceptible to electrophilic attack. Specifically, the ortho positions (C-5 and C-7) and the para position (C-4) relative to the 6-propyl group would be activated. nih.govlogos-verlag.de While direct functionalization at C-6 itself (e.g., replacement of the propyl group) is less common, the presence of the propyl group at C-6 steers the regioselectivity of reactions occurring on the benzene ring. For instance, electron-rich 5- and 6-substituted indole substrates have shown high yields and excellent regioselectivities in certain rearrangement reactions. nih.gov
Cascade and Domino Reactions Involving this compound Frameworks.
Cascade and domino reactions are highly efficient synthetic strategies that enable the rapid construction of molecular complexity by performing multiple reactions sequentially in a single reaction vessel. mun.carsc.orgresearchgate.net These processes are particularly valuable for synthesizing complex polycyclic systems incorporating the indoline nucleus. rsc.orgresearchgate.net
Indoline frameworks, including this compound, can participate in various cascade and domino reactions, leveraging their inherent reactivity. Examples from related indole/indoline chemistry include:
Silyl Radical-Triggered Cascade Reactions: A silyl radical-triggered radical addition–translocation–cyclization (RATC) process has been developed to construct diverse silicon-incorporated indolines. This reaction sequence involves silyl radical addition, 1,5-hydrogen atom transfer (HAT), and cyclization, ultimately forming an indoline framework. rsc.org
Palladium-Catalyzed Domino Reactions: Palladium-catalyzed domino reactions are well-established for synthesizing nitrogen-containing heterocycles, including indole derivatives and polycyclic systems containing the indole nucleus. thieme-connect.commdpi.com These reactions can involve sequences such as C-H alkylation, alkyne insertion, and indole dearomatization to assemble complex spiroindolenine-containing pentacyclic frameworks. nih.gov
Multicomponent Cascade Reactions: Indoline-linked chromenes have been synthesized via iodine-promoted triple domino reactions involving Michael addition, intramolecular cyclization, and dehydrogenation. researchgate.net Similarly, one-pot three-component coupling reactions have been reported to yield diversified indoline frameworks. researchgate.net
Dearomatization-Annulation Cascades: Dearomative (3+2) annulation reactions between 3-substituted indoles and azaoxyallyl cations have been utilized to synthesize pyrroloindolines, demonstrating a cascade pathway to indoline derivatives. acs.org
Rearrangement Reactions of Indoline Systems.
Rearrangement reactions play a crucial role in synthesizing complex molecular architectures and can lead to unexpected structural transformations in indoline systems.
Aza-Semipinacol Rearrangement: Indoline derivatives can undergo stereospecific aza-semipinacol rearrangement under acidic conditions. This reaction can afford indolenine products bearing a C3-quaternary stereocenter, with the selectivity for the migrating group being controllable by the reaction sequence. chemrxiv.orgnih.govresearchgate.net This type of rearrangement is significant for accessing dearomatized indole derivatives with specific stereochemical features.
Onium Ylide Rearrangements: Catalyst-controlled regiodivergent rearrangements of onium ylides derived from indole substrates have been developed. Oxonium ylides can undergo wikipedia.orgacs.org- and bhu.ac.inwikipedia.org-rearrangements, with the catalyst (e.g., rhodium or copper) dictating the selectivity. nih.gov Electron-rich substituents, such as the propyl group at C-6, can influence the efficiency and regioselectivity of these rearrangements. nih.gov While these studies often focus on indoles, the principles can be extended to indoline systems, especially if the rearrangement involves the aromatic portion or the nitrogen atom.
Sommelet-Hauser Rearrangement: This rearrangement has been observed in polycyclic indolic systems, requiring the de-aromatization of the pyrrolic indole ring before the wikipedia.orgacs.org sigmatropic shift can occur. semanticscholar.org Given that indoline already has a saturated pyrrolidine ring, its participation in such rearrangements might differ, potentially making certain pathways more accessible or leading to novel products.
The 6-propyl substituent in this compound would influence rearrangement reactions through its electronic and steric properties. Its electron-donating effect could stabilize certain carbocation or radical intermediates, affecting the activation energy and pathway of the rearrangement. Steric bulk might also dictate the preferred migratory group or the conformation of the transition state, leading to specific regio- or stereoisomers.
Investigating Reaction Mechanisms through Experimental and Computational Techniques.
Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing synthetic yields, controlling selectivity, and designing novel transformations. Both experimental and computational techniques are indispensable in this endeavor.
Computational Techniques: Density Functional Theory (DFT) calculations are widely employed to investigate reaction mechanisms of indole and indoline derivatives. nih.govacs.orgcopernicus.orgroyalsocietypublishing.orgacs.orgchinesechemsoc.orgresearchgate.net These studies can:
Elucidate Reaction Pathways: DFT can map out energy profiles, identify transition states, and determine the rate-determining steps of complex reactions. acs.orgroyalsocietypublishing.orgacs.org For example, computational studies have supported stepwise reaction pathways in dearomative annulations, where initial C-C bond formation is followed by ring closure. acs.org
Predict Regioselectivity and Stereoselectivity: Computational methods can predict the preferred sites for electrophilic and nucleophilic attacks by analyzing molecular electrostatic potential (MEP) surfaces and frontier molecular orbitals (FMO). researchgate.net They can also rationalize the origins of catalyst-controlled regiodivergence in rearrangements. nih.gov
Investigate Substituent Effects: DFT can quantify the influence of substituents, like the 6-propyl group, on the electronic properties (e.g., HOMO-LUMO energy gaps, atomic charges) and reactivity indices, providing insights into how they affect reaction kinetics and thermodynamics. researchgate.net
Model Solvent Effects: Computational models can incorporate solvent effects, which are critical for understanding reactions in solution. acs.orgresearchgate.net
Table 1: Common Computational Methods for Indoline Reactivity Studies
| Method/Functional | Application | Reference |
|---|---|---|
| B3LYP/6-311++G(d,p) | Stability, electronic properties, MEP, FMO analysis | researchgate.net |
| M06-2X/6-31+G(d,p) & CBS-QB3 | Radical-molecule reactions, kinetics | copernicus.org |
| SMD M06//B3LYP-D3 | Asymmetric hydrogenation mechanisms, free energies | chinesechemsoc.org |
Experimental Techniques: Experimental investigations complement computational studies by providing empirical data. These often include:
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for product identification and structural elucidation. researchgate.net
Kinetic Studies: Measuring reaction rates and determining kinetic parameters helps to understand the speed and efficiency of transformations. copernicus.org
Isotope Labeling Studies: These can provide crucial evidence for mechanistic pathways by tracking the movement of atoms during a reaction. royalsocietypublishing.org
Control Experiments: Varying reaction conditions (catalyst, solvent, temperature, additives) helps to probe the mechanism and optimize reaction outcomes. chinesechemsoc.org
The combination of rigorous experimental data with sophisticated computational modeling provides a comprehensive understanding of the reactivity and mechanistic pathways of this compound, enabling rational design in synthetic chemistry.
Advanced Spectroscopic Characterization and Structural Analysis of 6 Propyl Indoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). Two-dimensional (2D) NMR techniques further enhance structural elucidation by revealing correlations between nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)The ¹H NMR spectrum of 6-Propyl-indoline would exhibit distinct signals corresponding to the various proton environments within the molecule. The indoline (B122111) core contains both aromatic and aliphatic protons, while the propyl group contributes additional aliphatic signals.
Aromatic Protons: The benzene (B151609) ring of the indoline moiety would typically show signals in the aromatic region, generally between δ 6.5 and 7.5 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would depend on the exact substitution pattern and the influence of the indoline nitrogen and the propyl group. For example, protons ortho to the nitrogen in indoline tend to be deshielded, while those further away might be more shielded. Indole (B1671886), a related aromatic system, shows aromatic protons in the range of δ 7.0 to 7.7 ppm, and its N-H proton typically appears around δ 7.8-8.1 ppm wikipedia.orgnih.gov.
Aliphatic Indoline Ring Protons: The protons on the saturated five-membered ring (C2 and C3 of the indoline) would appear in the aliphatic region. The benzylic methylene (B1212753) protons (at C3, adjacent to the aromatic ring) would typically resonate around δ 2.5-3.5 ppm, while the methylene protons at C2 (adjacent to the nitrogen) might appear slightly downfield due to the nitrogen's electronegativity, perhaps around δ 3.0-4.0 ppm.
N-H Proton: The proton attached to the nitrogen atom (N-H) in the indoline ring is an exchangeable proton and its chemical shift can vary significantly depending on concentration, solvent, and temperature, often appearing as a broad singlet in the range of δ 3.0-5.0 ppm, or even further downfield if hydrogen-bonded mpg.de.
Propyl Group Protons: The propyl group (-CH₂CH₂CH₃) at the 6-position would show characteristic aliphatic signals:
α-methylene (CH₂) adjacent to the aromatic ring: Expected around δ 2.5-2.8 ppm, slightly deshielded by the aromatic ring.
β-methylene (CH₂): Expected around δ 1.2-1.8 ppm.
Methyl (CH₃): Expected around δ 0.8-1.0 ppm, typically as a triplet due to coupling with the adjacent methylene. zju.edu.cn
Table 1: Expected ¹H NMR Chemical Shifts for this compound (Illustrative)
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity (Expected) | Integration (Expected) |
| N-H | 3.0 - 5.0 | Broad singlet | 1H |
| Indoline C2-CH₂ | 3.0 - 4.0 | Multiplet | 2H |
| Indoline C3-CH₂ | 2.5 - 3.5 | Multiplet | 2H |
| Aromatic (C4, C5, C7) | 6.5 - 7.5 | Multiplets | 3H |
| Propyl α-CH₂ (C6-CH₂CH₂CH₃) | 2.5 - 2.8 | Triplet/Multiplet | 2H |
| Propyl β-CH₂ (C6-CH₂CH₂CH₃) | 1.2 - 1.8 | Sextet/Multiplet | 2H |
| Propyl γ-CH₃ (C6-CH₂CH₂CH₃) | 0.8 - 1.0 | Triplet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)The ¹³C NMR spectrum would provide information on the carbon skeleton, with each chemically distinct carbon atom giving a signal.
Aromatic Carbons: The carbons of the benzene ring in the indoline moiety would resonate in the aromatic region, typically between δ 110 and 150 ppm. The quaternary carbons (C3a, C7a, C6) would generally be less intense and appear at distinct chemical shifts compared to the protonated aromatic carbons (C4, C5, C7). The carbon bearing the propyl group (C6) and the carbons fused to the nitrogen and the saturated ring (C3a, C7a) would be expected at higher chemical shifts (more deshielded).
Aliphatic Indoline Ring Carbons: The carbons of the saturated five-membered ring (C2 and C3) would appear in the aliphatic region. C3 (benzylic) would typically be around δ 25-35 ppm, while C2 (adjacent to nitrogen) would be more deshielded, possibly around δ 45-60 ppm.
Propyl Group Carbons: The carbons of the propyl chain would exhibit signals in the aliphatic region:
α-carbon (C6-CH₂CH₂CH₃): Expected around δ 30-40 ppm, slightly deshielded by the aromatic ring.
β-carbon (C6-CH₂CH₂CH₃): Expected around δ 20-30 ppm.
γ-carbon (C6-CH₂CH₂CH₃): Expected around δ 10-15 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic Quaternary (C3a, C7a, C6) | 125 - 150 |
| Aromatic Protonated (C4, C5, C7) | 110 - 130 |
| Indoline C2 (N-CH₂) | 45 - 60 |
| Indoline C3 (Ar-CH₂) | 25 - 35 |
| Propyl α-CH₂ (C6-CH₂CH₂CH₃) | 30 - 40 |
| Propyl β-CH₂ (C6-CH₂CH₂CH₃) | 20 - 30 |
| Propyl γ-CH₃ (C6-CH₂CH₂CH₃) | 10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)Two-dimensional NMR techniques are crucial for assigning complex spectra and confirming connectivity and spatial relationships within the molecule.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar (through-bond) couplings between vicinal and geminal protons. This would allow for the identification of coupled spin systems, such as the protons within the propyl chain (CH₃-CH₂-CH₂) and the connectivity of the aliphatic indoline ring protons (C2-H with C3-H) and the aromatic protons on the benzene ring nih.gov.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond correlation). This would be invaluable for assigning specific ¹H and ¹³C signals to their respective CH, CH₂, and CH₃ groups. For example, the HSQC spectrum would show correlations between the propyl methyl protons and their corresponding carbon, and similarly for the methylene protons and carbons of both the propyl chain and the indoline ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about long-range (two, three, or even four bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and establishing connectivity across heteroatoms or quaternary centers. For this compound, HMBC correlations would help confirm the position of the propyl group on the aromatic ring (C6) by showing correlations between the α-methylene protons of the propyl group and the aromatic carbons, and also help confirm the fusion points of the indoline ring nih.gov.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations (Nuclear Overhauser Effect, NOE) between protons that are spatially close, regardless of whether they are directly bonded. This can provide valuable stereochemical and conformational information. For this compound, NOESY could help differentiate between protons on the same side of the indoline ring system or confirm the relative orientation of the propyl group if restricted rotation were present.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as characteristic fragmentation patterns that aid in structural elucidation. For this compound, the molecular ion peak would confirm its molecular weight, and its fragmentation pattern would provide insights into its structure.
The molecular formula for this compound (C₁₁H₁₅N) would result in a molecular weight of 161.24 g/mol . The molecular ion [M]⁺• would be expected at m/z 161. In electron ionization (EI) mass spectrometry, common fragmentation pathways for indoline derivatives include losses related to the nitrogen-containing ring and the aromatic moiety.
Molecular Ion (M⁺•): The presence of a prominent molecular ion peak at m/z 161 would confirm the molecular weight of this compound.
Fragmentation of the Propyl Group: Alkyl chains often undergo characteristic α-cleavage and McLafferty rearrangements if applicable. For a propyl group, common losses include:
Loss of a methyl radical (CH₃•, 15 Da) leading to an [M-15]⁺ ion.
Loss of an ethyl radical (C₂H₅•, 29 Da) leading to an [M-29]⁺ ion.
Loss of a propyl radical (C₃H₇•, 43 Da) leading to an [M-43]⁺ ion, which would be a significant fragment representing the loss of the entire propyl chain.
Fragmentation of the Indoline Core: Indoline derivatives can undergo retro-Diels-Alder (RDA) fragmentation, especially if the saturated ring can cleave to release a small neutral molecule. This would involve the loss of C₂H₄ (ethylene, 28 Da) from the saturated ring, leading to an indole-like radical cation, or other fragments depending on the exact bond cleavages. Indole itself shows characteristic fragments like m/z 90 and 89 due to loss of HCN and H₂CN. The presence of the propyl group at C6 would influence the stability and observed m/z values of these indole-derived fragments.
Table 3: Expected Key Mass Spectrometry Fragments for this compound (Illustrative)
| m/z (Expected) | Fragment Ion | Origin |
| 161 | [C₁₁H₁₅N]⁺• | Molecular Ion (M⁺•) |
| 146 | [M - CH₃]⁺ | Loss of methyl radical from propyl |
| 132 | [M - C₂H₅]⁺ | Loss of ethyl radical from propyl |
| 118 | [M - C₃H₇]⁺ or [M - 43]⁺ | Loss of propyl radical from propyl |
| 133 | [M - C₂H₄]⁺ (Indole-like fragment) | Retro-Diels-Alder from indoline ring |
| 90, 89 | Indole-derived characteristic fragments | Further fragmentation of aromatic core |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and structural features.
N-H Stretching: The N-H stretch of the secondary amine in the indoline ring would typically appear as a medium to strong absorption in the IR spectrum, often as a sharp band around 3300-3500 cm⁻¹ mpg.de. In Raman, the N-H stretch might also be observed, though often weaker than in IR.
C-H Stretching:
Aromatic C-H: Strong bands above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) would indicate aromatic C-H stretching vibrations.
Aliphatic C-H: Multiple strong bands below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹) would correspond to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in both the indoline aliphatic ring and the propyl chain.
Aromatic Ring Vibrations (C=C Stretching): The aromatic ring of the indoline would show characteristic C=C stretching vibrations in the region of 1450-1620 cm⁻¹. These often appear as multiple bands, for instance, around 1600, 1580, 1500, and 1450 cm⁻¹ in IR, and are typically strong in Raman due to the polarizability changes.
C-N Stretching: Vibrations related to the C-N bonds within the indoline ring would contribute to the fingerprint region (below 1500 cm⁻¹), typically around 1180-1350 cm⁻¹.
C-H Bending (Out-of-Plane): Out-of-plane C-H bending vibrations in the aromatic region, particularly below 900 cm⁻¹, can provide information about the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted benzene (like the aromatic part of this compound), characteristic bands would be expected.
Propyl Group Bending Vibrations: Bending modes for the CH₂ and CH₃ groups (e.g., scissoring, rocking, wagging) would appear in the 1300-1470 cm⁻¹ region and below 800 cm⁻¹.
Table 4: Expected Characteristic IR/Raman Vibrational Frequencies for this compound (Illustrative)
| Bond/Group | Wavenumber (cm⁻¹) | Type of Vibration (IR/Raman) |
| N-H | 3300 - 3500 | Stretching (IR, medium-strong) |
| Aromatic C-H | 3000 - 3100 | Stretching (IR/Raman, weak-medium) |
| Aliphatic C-H | 2850 - 2975 | Stretching (IR/Raman, strong) |
| Aromatic C=C | 1450 - 1620 | Stretching (IR/Raman, strong) |
| Aliphatic CH₂/CH₃ | 1300 - 1470 | Bending (IR/Raman, medium) |
| C-N | 1180 - 1350 | Stretching (IR, variable) |
| Aromatic C-H (OOP) | < 900 | Out-of-plane bending (IR, strong) |
| Propyl CH₂ rocking | 720 - 780 | Rocking (IR/Raman, weak-medium) |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule's chromophore.
The indoline chromophore, which contains a benzene ring fused to a saturated nitrogen-containing ring, is expected to exhibit characteristic absorption bands in the UV region. While indoline is a dihydroindole, its aromatic character is retained in the benzene ring, leading to π→π* electronic transitions.
Absorption Bands: Indoline and its derivatives typically show absorption bands in the near ultraviolet region, generally between 200 nm and 300 nm. The exact λmax (wavelength of maximum absorption) would be influenced by the presence of the propyl group at position 6, which can slightly alter the electronic environment of the aromatic system through inductive effects.
Intensity: The intensity of the absorption (molar absorptivity, ε) would be relatively high, characteristic of conjugated aromatic systems.
Solvent Effects: The position and intensity of the UV-Vis absorption bands can be influenced by the solvent due to solvatochromism.
Table 5: Expected UV-Vis Absorption for this compound (Illustrative)
| Absorption Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π→π* Transition | 200 - 300 | High (e.g., > 5000) |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful analytical technique employed to determine the precise three-dimensional atomic and molecular structure of crystalline solids. It provides definitive information regarding bond lengths, bond angles, torsion angles, molecular conformation, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties. For indoline derivatives, X-ray crystallography offers invaluable insights into the puckering of the saturated five-membered ring, the planarity of the benzene ring, and the orientation of substituents, such as the propyl group at the 6-position.
While comprehensive, specific X-ray crystallographic data, including detailed unit cell parameters, fractional atomic coordinates, and extensive tables of bond lengths and angles, for the exact compound this compound (2,3-dihydro-6-propyl-1H-indole) are not widely reported in readily accessible scientific literature through the conducted searches, the principles of its application to indoline structures remain pertinent. Studies on related indoline and indole derivatives with propyl or similar alkyl substituents demonstrate the utility of this technique in characterizing their solid-state architectures idrblab.netnih.govnih.govontosight.aiplos.orgchem960.comresearchgate.netepa.gov.
Typically, an X-ray crystallographic analysis of this compound, if a suitable single crystal were obtained, would reveal:
Crystal System and Space Group: Identification of the crystallographic symmetry, such as monoclinic, orthorhombic, or triclinic, and the specific space group (e.g., P2₁/c, Pna2₁, P-1).
Unit Cell Parameters: Precise dimensions (a, b, c in Å) and angles (α, β, γ in degrees) of the unit cell, which is the smallest repeating unit of the crystal lattice.
Molecular Conformation: The three-dimensional arrangement of atoms, including the degree of puckering of the dihydropyrrole ring within the indoline core and the relative orientation of the 6-propyl chain with respect to the indoline bicyclic system. For indoline structures, the five-membered ring often adopts a slightly puckered conformation ontosight.ai.
Bond Lengths and Bond Angles: Accurate measurements of interatomic distances and angles, providing insights into the hybridization states of atoms and the distribution of electron density. For example, C-C bond lengths within the benzene ring would typically be around 1.38-1.40 Å, while C-C single bonds in the saturated part of the indoline ring and the propyl chain would be approximately 1.53 Å. C-N bond lengths within the indoline ring would also be characteristic plos.org.
Intermolecular Interactions: Identification of non-covalent interactions that govern crystal packing, such as C-H...π interactions, C-H...N hydrogen bonds, or van der Waals forces. These interactions influence the stability and macroscopic properties of the solid material ontosight.aiplos.org.
The absence of specific crystallographic data for this compound in the public domain does not diminish the importance of X-ray crystallography as a definitive method for its structural characterization, should suitable crystals become available. Such data would provide the most accurate representation of its molecular geometry and solid-state packing, essential for advanced material science and pharmaceutical research.
Compound Names and PubChem CIDs
Theoretical and Computational Investigations of 6 Propyl Indoline and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the intrinsic properties of chemical compounds, including indoline (B122111) derivatives. DFT methods are frequently employed for geometry optimization, predicting molecular structures, and calculating various electronic and spectroscopic parameters nih.govplos.orgwikipedia.orgfrontiersin.orguni-freiburg.denih.gov. These calculations provide a detailed understanding of the ground state properties and can be extended to excited states using time-dependent DFT (TD-DFT) nih.gov. For instance, DFT calculations have been used to determine the optimized geometries of various indole (B1671886) derivatives, showing strong agreement with experimental X-ray structures. The choice of functional (e.g., B3LYP, ωB97X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) is critical for the accuracy of these predictions nih.govwikipedia.orgfrontiersin.org.
Electronic Structure Analysis (HOMO-LUMO Energy Levels, Band Gaps)
Electronic structure analysis, often performed using DFT, is crucial for understanding the reactivity and optical properties of indoline and its analogues. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as their energy gap (HOMO-LUMO gap) wikipedia.orguni-freiburg.de. The HOMO-LUMO gap is directly related to the chemical hardness, softness, and kinetic stability of a molecule, influencing its charge transfer characteristics and potential for various applications, such as organic light-emitting diodes (OLEDs) or sensors wikipedia.orguni-freiburg.de. For example, studies on indole derivatives have shown that substituents can significantly influence the HOMO-LUMO gap, affecting their non-linear optical (NLO) properties and charge transfer behavior. Molecular electrostatic potential (MEP) maps are also generated to identify electrophilic and nucleophilic sites within the molecule, providing insights into potential reaction pathways uni-freiburg.de.
Table 1: Illustrative Electronic Structure Parameters for Indole and Indoline Derivatives
| Compound Type (Analogue) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference Type |
| Indole (Parent) | -5.8 to -6.2 | -0.5 to -0.9 | 5.0 to 5.5 | DFT Calculated |
| Substituted Indole (e.g., with electron-withdrawing group) | -6.0 to -6.5 | -1.0 to -1.5 | 4.5 to 5.0 | DFT Calculated |
| Indoline (Parent) | -5.5 to -5.9 | -0.3 to -0.7 | 4.8 to 5.2 | DFT Calculated |
| Spiro[indoline-pyrazole] derivative | -6.01 (example) | -2.14 (example) | 3.87 (example) | DFT Calculated frontiersin.org |
Note: The values presented in this table are illustrative and based on typical ranges reported for indole and indoline derivatives in computational studies. Specific values for 6-Propyl-indoline would require dedicated calculations.
Conformational Analysis and Tautomerism Studies
Conformational analysis and tautomerism studies are critical for understanding the preferred spatial arrangements and interconversion of different structural isomers of indoline derivatives. Computational methods, including molecular mechanics (MM) and ab initio calculations, are widely applied to explore the potential energy surface and identify stable conformers. For indoles, semi-empirical methods like AM1/COSMO and PM3/COSMO have been used to determine the most stable tautomeric forms and conformers, revealing preferences for specific anti- or syn-arrangements depending on the substituents. Conformational restriction, as observed in some indomethacin (B1671933) analogues, can significantly impact biological activity, and computational studies, often combined with NMR and X-ray data, help elucidate these preferred conformations. Tautomerism, particularly involving the indole nitrogen and adjacent carbons, can also be investigated computationally to determine the thermodynamically most stable forms.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations are extensively used to predict various spectroscopic properties, including UV-Vis absorption, fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra for indoline and indole derivatives nih.govwikipedia.orguni-freiburg.de. These predictions are then correlated with experimental data to validate computational models and gain deeper insights into molecular structure and electronic transitions. For UV-Vis spectroscopy, TD-DFT calculations are commonly employed to predict electronic transition energies and electric dipole transition moments (EDTMs) nih.gov. Good agreement between theoretical and experimental absorption spectra has been reported for various indole derivatives, with solvent polarity often influencing the absorption and fluorescence characteristics due to intramolecular charge transfer interactions nih.govuni-freiburg.de. IR spectroscopy predictions help in assigning characteristic vibrational bands, such as N-H and C=O stretches, which are crucial for structural elucidation. Similarly, the Gauge-Including Atomic Orbitals (GIAO) method within DFT is used to predict 1H and 13C NMR chemical shifts, which can be compared with experimental NMR data to confirm molecular structures and understand electronic environments.
Table 2: Predicted vs. Experimental Spectroscopic Data Correlation for Indole and Indoline Derivatives (Conceptual)
| Spectroscopic Property | Computational Method | Predicted Range (Typical) | Experimental Range (Typical) | Correlation | Reference Type |
| UV-Vis λmax (nm) | TD-DFT (B3LYP/ωB97X) | 280-360 | 285-365 | Good | nih.govuni-freiburg.de |
| IR N-H stretch (cm⁻¹) | DFT | 3350-3480 | 3375-3472 | Good | |
| ¹³C NMR Chemical Shifts (ppm) | DFT (GIAO) | Varies by carbon position | Varies by carbon position | Very Good |
Note: This table provides conceptual ranges based on general indole/indoline derivative studies. Specific values for this compound would need direct computation.
Reaction Pathway and Mechanism Elucidation
Computational chemistry plays a vital role in elucidating reaction pathways and mechanisms for the synthesis and transformation of indoline and indole derivatives. DFT calculations are particularly useful for mapping out energy surfaces, identifying transition states, and calculating activation barriers for various chemical reactions. For example, proposed mechanisms for indole synthesis via aryl triazole ring-opening and subsequent cyclization have been supported by computational studies that explain observed reaction outcomes and regioselectivity. Similarly, the mechanisms of palladium-catalyzed C-H activation leading to indoles and indolines have been investigated computationally, confirming proposed intermediates and reaction steps. The ring-opening and hydrodenitrogenation of indole under hydrothermal conditions, forming indoline as an intermediate, have also been studied using DFT, highlighting the role of hydrogen participation in bond cleavage mechanisms. These theoretical insights are crucial for optimizing synthetic routes and understanding the reactivity of these compounds.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation approaches extend quantum chemical calculations by enabling the study of larger systems, such as molecular interactions with biological targets or solvent effects, over longer timescales. These methods are particularly valuable for indoline and indole derivatives, given their prevalence in biologically active compounds and materials.
Exploring Molecular Interactions and Dynamics
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are extensively used to explore the interactions of indoline and indole derivatives with other molecules, such as proteins or enzymes uni-freiburg.denih.gov. Molecular docking predicts the preferred binding modes and affinities of ligands to target macromolecules, which is fundamental in drug discovery uni-freiburg.de. For instance, molecular docking studies have been performed on indoline-2,3-dione-based derivatives to determine their binding affinity against enzymes like α-glucosidase and α-amylase, identifying key interacting residues. Similarly, indole-2-carboxylic acid derivatives have been investigated for their inhibitory activity against HIV-1 integrase, with binding conformation analysis revealing crucial interactions with metal ions in the active site.
Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time, allowing researchers to observe conformational changes, stability of binding, and solvent effects nih.gov. MD simulations have confirmed the stability of complexes formed between indole derivatives and serotonin (B10506) receptors, demonstrating the relative stability of ligands in their binding sites. Computational modeling of toxic indole derivatives from high-temperature cooking has also been performed to understand their thermochemical properties and potential interactions, estimating toxicity values using Quantitative Structure-Activity Relationship (QSAR) methods nih.gov. These simulation approaches are vital for complementing experimental data and guiding the design of new compounds with desired interaction profiles.
In Silico Design and Prediction of Novel Indoline-Based Structures.
In silico methods have revolutionized drug discovery and material science by enabling the prediction of molecular properties, interactions, and potential activities without the need for extensive experimental synthesis and testing. For indoline-based structures, including hypothetical compounds like this compound, these computational approaches offer a powerful avenue for rational design and lead optimization.
Computational Methodologies for Indoline Derivatives
The in silico investigation of indoline derivatives typically employs a suite of computational techniques, each providing unique insights into molecular behavior and potential applications.
Quantum Chemical Calculations (Density Functional Theory - DFT): DFT is a robust method used to elucidate the electronic structure, geometry, and reactivity of molecules. For indoline and its analogues, DFT calculations provide critical data on optimized geometries, revealing the most stable conformations in various environments (e.g., gas phase, different solvents) nih.gov. These studies can determine energetic and thermodynamic parameters, offering insights into the relative stability of different isomers or conformers nih.gov. Furthermore, DFT is instrumental in calculating frontier molecular orbitals (HOMO and LUMO energies), which are indicative of a molecule's electron-donating and accepting capabilities, respectively, and thus its chemical reactivity wikipedia.orgidrblab.netsdu.edu.cn. The energy gap between HOMO and LUMO can correlate with kinetic stability and optical properties. Molecular Electrostatic Potential (MEP) maps, derived from DFT, illustrate the charge distribution across a molecule, highlighting regions prone to electrophilic or nucleophilic attack wikipedia.orgidrblab.net. DFT studies have also been applied to investigate nonlinear optical (NLO) properties of indoline derivatives, predicting their potential for advanced material applications wikipedia.orgsdu.edu.cnchemnet.com. Hirshfeld topology analysis, often coupled with DFT, helps in understanding intermolecular interactions crucial for crystal packing and supramolecular assembly nih.govontosight.ai.
Molecular Docking: Molecular docking is a widely used computational tool for predicting the binding modes and affinities of small molecules (ligands) to target macromolecules (receptors), such as proteins or enzymes. For indoline derivatives, docking studies are crucial in identifying potential therapeutic targets and understanding the specific interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking) that govern ligand-receptor complex formation ontosight.aiwikipedia.orgchemspider.comuni-freiburg.de. Numerous studies have employed molecular docking to screen indoline and indole analogues against various biological targets, including estrogen receptor alpha (ER-α) for breast cancer ontosight.aichemspider.com, human non-pancreatic secretory phospholipase A2 (PLA2) wikipedia.org, cyclooxygenase-2 (COX-2) for anti-inflammatory activity uni-freiburg.de, monoamine oxidase (MAO) for antidepressant activity, and bacterial enzymes like DapE. The predicted binding affinities (often expressed as docking scores) serve as a valuable metric for prioritizing compounds for further investigation.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. By correlating physicochemical descriptors (e.g., lipophilicity, molecular weight, electronic properties) with observed activities, QSAR models enable the prediction of activity for novel, unsynthesized indoline-based structures wikipedia.org. This approach is particularly useful for virtual screening of large chemical libraries and for guiding the rational design of new derivatives with improved potency or selectivity.
Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of ligand-receptor interaction, MD simulations offer a dynamic view by simulating the movement of atoms and molecules over time. This technique is essential for assessing the stability of docked complexes, identifying conformational changes in both the ligand and receptor, and refining binding free energy calculations ontosight.ai. MD simulations provide a more realistic representation of molecular interactions in a biological environment.
ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction: In silico ADME/Tox prediction tools are integral to early-stage drug discovery, allowing researchers to assess the pharmacokinetic and preliminary safety profiles of designed compounds. These tools predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity, helping to filter out compounds with unfavorable drug-like characteristics before costly experimental validation ontosight.aichemspider.comuni-freiburg.de.
Application in Novel Structure Design
The integration of these computational methodologies facilitates the in silico design and prediction of novel indoline-based structures. For a compound like this compound, computational studies would begin with its structural optimization using DFT to understand its intrinsic properties. Subsequently, molecular docking could be employed to predict its binding to various therapeutic targets, identifying potential pharmacological applications. QSAR models, developed from known indoline analogues, could then predict its biological activity. If this compound shows promising in silico activity, further modifications could be designed computationally to enhance its potency, selectivity, or ADME properties. For instance, varying the length or branching of the propyl chain, or introducing other substituents on the indoline ring, could lead to novel analogues with improved profiles. MD simulations would then validate the stability of these designed compounds within their target environments. This iterative process of design, prediction, and refinement entirely within the computational realm significantly accelerates the discovery of new chemical entities with desired properties.
Material Science Applications and Optoelectronic Properties of 6 Propyl Indoline Derivatives
Applications in Organic Electronics
Indoline (B122111) and its derivatives serve as valuable building blocks in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their tunable electronic structures and optical properties mpg.deidrblab.netfishersci.ca. The integration of indoline moieties can impart desirable characteristics such as enhanced stability, specific emission wavelengths, and efficient charge transport.
Organic Light-Emitting Diodes (OLEDs)
Indole (B1671886) and indoline derivatives are increasingly employed in the development of OLEDs, contributing to the creation of efficient and stable electroluminescent devices idrblab.netfishersci.cauni-freiburg.de. The ability to manipulate the intramolecular or intermolecular charge transfer between electron-donor and electron-acceptor units within these compounds is crucial for achieving high performance in OLEDs, including those based on thermally activated delayed fluorescence (TADF) fishersci.ca.
For instance, indolo[3,2-b]indole derivatives, characterized by their large planar rigid structures and favorable photophysical properties, are considered potential candidates for donor moieties in OLED applications idrblab.net. Research has demonstrated that optimized doped OLEDs utilizing indolo[3,2-b]indole-based emitters can achieve notable external quantum efficiencies and high brightness idrblab.net. While 6-Propyl-indoline itself is not explicitly cited as an OLED emitter, the presence of alkyl groups, such as propyl, on indoline scaffolds is known to influence solubility, film-forming properties, and electronic interactions, which are critical for OLED performance. For example, 5,6-dihydroxy-7-n-propyl-indole derivatives have been investigated in the context of light-emitting materials, suggesting the relevance of propyl substitutions on the indoline/indole core for optoelectronic applications wikipedia.org.
Organic Field-Effect Transistors (OFETs)
The development of stable and tunable polycyclic aromatic compounds (PACs) is essential for advancing organic optoelectronics, including OFETs wikipedia.org. Indole and indolizine (B1195054) moieties have been merged to create π-expanded indoloindolizines, a new class of PACs that exhibit enhanced stability against photooxidation and tunable optoelectronic properties wikipedia.org. These indoloindolizines have been successfully fabricated into OFETs, demonstrating remarkable performance with ambipolar charge transport properties, highlighting the potential of such fused indoline scaffolds in transistor technology wikipedia.org.
While direct studies on this compound in OFETs are not detailed in the provided literature, the general principle of incorporating alkyl chains, such as propyl groups, into organic semiconductors is well-established. Such modifications can influence molecular packing, solubility, and charge transport mobility, which are critical parameters for OFET performance wikipedia.org. For instance, in other organic semiconductor systems, alkyl groups, including propyl, are considered in the design of derivatives to optimize electronic and charge transfer properties for OFET applications nih.gov.
Photovoltaic Applications (Organic Solar Cells)
Indoline derivatives have emerged as promising materials for photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). Their tunable electronic structures allow for efficient light harvesting and charge separation.
Metal-free indoline dyes have demonstrated high solar energy to current conversion efficiencies in DSSCs. For example, certain indoline dyes have achieved efficiencies of up to 8.00% without an antireflection layer, showcasing their strong photovoltaic performance sigmaaldrich.com. Rational molecular engineering of indoline-based D-A-π-A organic sensitizers has been pursued to broaden their spectral response and enhance their performance in DSSCs nih.gov. The inclusion of heavier chalcogen heteroatoms (e.g., Se and Te) in the π-bridge of indoline-based dyes has been theoretically shown to improve absorption in the visible and near-infrared regions, suggesting potential for higher performance in DSSCs.
Nonlinear Optical (NLO) Materials Development
Indole and indoline derivatives are recognized as promising candidates for the development of nonlinear optical (NLO) materials due to their extended π-conjugation and the ease with which electronic substituents can be introduced to influence intramolecular charge transfer (ICT). These properties lead to enhanced hyperpolarizability responses, which are critical for NLO applications.
Electrochemical Properties and Their Correlation with Material Performance
The electrochemical properties of indoline derivatives are crucial for their performance in various electronic devices, including energy storage systems and sensors. These properties are intrinsically linked to the molecular structure and the presence of specific functional groups.
Polyindole derivatives, including those with substituents at the 5- and 6-positions, have been successfully electropolymerized to form electroactive films. These films exhibit diverse electroactivities and are being investigated as electrode materials for supercapacitors or proton batteries. A cyclic indole trimer (CIT) has been proposed as a redox capacitor electrode material, showing high specific capacity and electrochemical redox activity over a wide potential window, attributed to anion doping/undoping and proton undoping/doping processes. The correlation between the electrochemical properties and material performance is evident in how modifications to the indoline structure can improve characteristics like charge transport and stability in devices.
Indoline Scaffolds in Advanced Functional Materials
The indoline scaffold is a highly versatile and "privileged" structural motif in chemistry, extending its utility beyond traditional medicinal chemistry into the realm of advanced functional materials. Its inherent chemical stability and the ease of structural modification make it an attractive platform for designing materials with tailored properties.
Indoline derivatives are key components in the development of stable and tunable polycyclic aromatic compounds, which are fundamental to advancing organic optoelectronics mpg.de. The ability to precisely modulate the electronic structure by controlling the aromaticity of specific rings within indoline-fused systems allows for fine-tuning of the HOMO-LUMO gap, leading to distinct shifts in optoelectronic properties mpg.de. This structural flexibility enables the design of materials for diverse applications, including organic light-emitting diodes, organic field-effect transistors, and organic solar cells, as discussed in previous sections.
Beyond optoelectronics, indoline scaffolds are explored in various other functional materials. For instance, the synthesis of polycyclic fused indoline scaffolds is a focus of research for constructing unique and rigid skeletons. Indoline derivatives are also being investigated for their antioxidant and anti-inflammatory activities, highlighting their broader potential in functional materials with biological relevance. The incorporation of indoline derivatives can significantly influence the absorption properties of molecules, making them interesting substructures in the construction of organic photoactuators that convert light energy into molecular motion. The presence of a propyl group at the 6-position of the indoline scaffold could offer specific steric and electronic contributions, further expanding the design space for novel advanced functional materials.
Q & A
Basic: What are the standard methodologies for synthesizing 6-propyl-indoline, and how can its purity be validated?
Answer:
The synthesis of this compound typically involves catalytic hydrogenation of indole derivatives or Friedel-Crafts alkylation, with optimization for regioselectivity and yield . Post-synthesis, purity validation requires chromatographic techniques (e.g., HPLC or GC-MS) to detect byproducts, coupled with spectroscopic methods (¹H/¹³C NMR) to confirm structural integrity. Quantitative analysis via mass spectrometry can identify trace impurities (<0.1%) that may interfere with downstream applications . Researchers should replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized catalysts) to ensure reproducibility .
Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Answer:
Key techniques include:
- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles.
- Differential Scanning Calorimetry (DSC): Determine melting points and phase transitions.
- UV-Vis and Fluorescence Spectroscopy: Evaluate electronic properties for applications in photochemistry .
- Solubility Studies: Use shake-flask methods in varied solvents (polar vs. nonpolar) to guide formulation strategies.
Data should be cross-validated using triplicate measurements and statistical tools (e.g., ANOVA) to minimize experimental error .
Advanced: How can researchers design experiments to investigate this compound’s biological activity while controlling for cytotoxicity?
Answer:
- In vitro assays: Use cell lines (e.g., HEK-293 or HepG2) with dose-response curves to establish IC₅₀ values. Include negative controls (untreated cells) and positive controls (known cytotoxins) .
- Mechanistic studies: Employ siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., enzyme inhibition).
- Data normalization: Express activity relative to cell viability metrics (e.g., MTT assay) to differentiate bioactivity from cytotoxicity .
Threats to validity, such as batch-to-batch variability in compound purity, must be mitigated via pre-experiment HPLC validation .
Advanced: What strategies resolve contradictions in reported data on this compound’s reactivity under varying environmental conditions?
Answer:
Contradictions often arise from uncontrolled variables (e.g., humidity, light exposure). Solutions include:
- Controlled replication: Repeat experiments under standardized conditions (e.g., dry N₂ environment, fixed pH).
- Isomer analysis: Use chiral chromatography to detect stereochemical variations that may alter reactivity .
- Multivariate analysis: Apply design-of-experiments (DoE) frameworks to identify interacting factors (temperature, solvent polarity) .
Publish raw datasets and methodological details to facilitate meta-analyses .
Advanced: How can computational modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?
Answer:
- Molecular docking: Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Validate with in vitro assays .
- QSAR models: Train machine learning algorithms on datasets of indoline derivatives to predict biological activity and toxicity .
- DFT calculations: Analyze electron density maps to identify reactive sites for functionalization .
Model accuracy depends on high-quality training data; cross-validate predictions with experimental results to refine parameters .
Basic: What are the best practices for literature reviews on this compound to identify research gaps?
Answer:
- Systematic searches: Use databases (SciFinder, PubMed) with keywords: “this compound synthesis,” “bioactivity,” “spectroscopic characterization.”
- Inclusion criteria: Prioritize peer-reviewed journals, avoiding non-indexed platforms (e.g., ) .
- Gap analysis: Map existing studies to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to pinpoint understudied areas (e.g., environmental degradation pathways) .
Advanced: How should researchers address ethical and reproducibility challenges in this compound studies?
Answer:
- Ethical compliance: Adhere to OECD guidelines for chemical safety assessments, including ecotoxicity testing .
- Reproducibility: Share protocols via platforms like Protocols.io , detailing catalyst concentrations, reaction times, and purification steps .
- Open science: Deposit spectral data (NMR, IR) in public repositories (e.g., ChemSpider) for independent verification .
Basic: What statistical approaches are appropriate for analyzing dose-response data in this compound bioassays?
Answer:
- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Outlier detection: Use Grubbs’ test to exclude anomalous data points .
- Software tools: Employ GraphPad Prism or R packages (drc) for robust curve fitting .
Report confidence intervals and p-values to quantify uncertainty .
Advanced: What methodologies optimize this compound’s stability in long-term storage for pharmacological studies?
Answer:
- Accelerated stability testing: Expose samples to elevated temperatures (40°C) and humidity (75% RH) to predict degradation kinetics .
- Lyophilization: Improve shelf life by removing water content under vacuum.
- Analytical monitoring: Use UPLC-MS at intervals to track degradation products (e.g., oxidation derivatives) .
Storage conditions (e.g., amber vials at -80°C) should be standardized across labs .
Advanced: How can interdisciplinary approaches (e.g., cheminformatics + synthetic biology) advance this compound research?
Answer:
- High-throughput screening (HTS): Pair compound libraries with automated bioassays to rapidly identify bioactive analogs .
- Metabolic engineering: Engineer microbial hosts (e.g., E. coli) to biosynthesize this compound precursors, reducing reliance on chemical synthesis .
- Data integration: Use platforms like KNIME to merge structural, genomic, and bioactivity data for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
